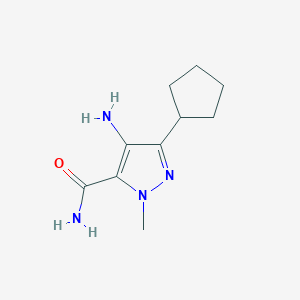![molecular formula C6H8N2 B1487826 (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile CAS No. 866083-42-3](/img/structure/B1487826.png)
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Descripción general
Descripción
(1S,3S,5S)-2-azabicyclo[310]hexane-3-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile typically involves the use of cyclopropenes and aminocyclopropanes. One common method is the (3 + 2) annulation reaction, where cyclopropenes react with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation. This method yields the desired bicyclic compound with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the (3 + 2) annulation reaction suggests that it can be adapted for larger-scale production. The use of efficient catalysts and mild reaction conditions makes this method suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the bicyclic structure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications .
Aplicaciones Científicas De Investigación
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various molecular pathways, making the compound useful in designing molecules with specific biological activities .
Comparación Con Compuestos Similares
Similar Compounds
(1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride: Another bicyclic compound with a similar structure but different functional groups.
3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester: A related compound with a tert-butyl ester group.
Uniqueness
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Propiedades
IUPAC Name |
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-3-5-1-4-2-6(4)8-5/h4-6,8H,1-2H2/t4-,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSMZFIOPBRRKZ-SRQIZXRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2NC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N[C@@H]1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487747.png)

![(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1487750.png)

![4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid](/img/structure/B1487753.png)


![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1487758.png)
![[1-(4-Ethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1487759.png)



![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-dipropylacetamide](/img/structure/B1487766.png)
